

2,3-Dichloro-5-(trifluoromethyl)pyridine chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3-Dichloro-5-(trifluoromethyl)pyridine
Cat. No.:	B150209

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dichloro-5-(trifluoromethyl)pyridine**

Introduction

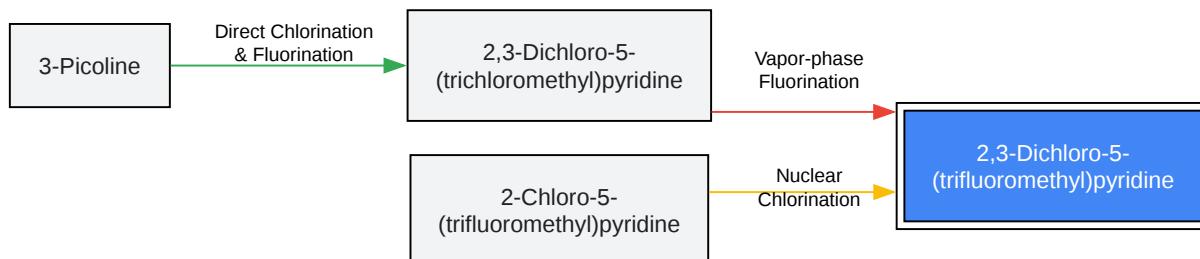
2,3-Dichloro-5-(trifluoromethyl)pyridine, with the CAS registry number 69045-84-7, is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of various agrochemicals and has potential applications in pharmaceuticals.^{[1][2]} Its molecular structure, featuring chlorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position, imparts unique reactivity and biological activity to its derivatives.^[1] This compound is a colorless to light yellow liquid and is a key building block for producing high-efficiency insecticides, fungicides, and herbicides.^{[3][4]} The high demand for this intermediate is driven by its role in manufacturing crop-protection products.^[5]

Chemical Structure and Properties

The chemical structure of **2,3-dichloro-5-(trifluoromethyl)pyridine** consists of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group. This combination of halogens contributes to its chemical stability and reactivity, making it a versatile precursor in organic synthesis.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	2,3-dichloro-5-(trifluoromethyl)pyridine	[6]
CAS Number	69045-84-7	[6]
Molecular Formula	C ₆ H ₂ Cl ₂ F ₃ N	[2] [3]
Molecular Weight	215.99 g/mol	[3] [7]
Appearance	Colorless to light yellow liquid	[2] [8]
Density	1.549 g/mL at 25 °C	[3] [7]
Boiling Point	80 °C at 20 mmHg	[3] [7]
Melting Point	8-9 °C	[8]
Flash Point	79 °C (closed cup)	[7]
Refractive Index	n _{20/D} 1.475	[3] [7]
SMILES	C1=C(C=NC(=C1Cl)Cl)C(F)(F)	[6]


| InChIKey | ABNQGNFVSFKJGI-UHFFFAOYSA-N |[\[6\]](#)[\[7\]](#) |

Synthesis and Experimental Protocols

Several synthetic routes for **2,3-dichloro-5-(trifluoromethyl)pyridine** have been developed, often starting from readily available pyridine derivatives. These methods typically involve chlorination and fluorination steps.

Synthetic Pathways Overview

The primary methods for synthesizing **2,3-dichloro-5-(trifluoromethyl)pyridine** involve the chlorine/fluorine exchange of a trichloromethylpyridine precursor or the direct chlorination and fluorination of 3-picoline.[\[5\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **2,3-dichloro-5-(trifluoromethyl)pyridine**.

Protocol 1: From 2,3-Dichloro-5-(trichloromethyl)pyridine

This method involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using hydrogen fluoride.

- Reactants: 26.5 g (0.1 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and approximately 20 g of hydrogen fluoride.[3]
- Catalyst: 0.2 g of tungsten hexachloride.[3]
- Procedure:
 - Add the 2,3-dichloro-5-(trichloromethyl)pyridine and tungsten hexachloride to a reactor.[3]
 - Heat the mixture to 170 °C under atmospheric pressure.[3]
 - Slowly introduce hydrogen fluoride gas.[3]
 - Continue the reaction until the product composition remains constant.[3]
 - Cool the reaction solution to room temperature and transfer it to an autoclave.[3]
 - Heat the autoclave to 180 °C and maintain a pressure of 0.2 MPa for 5 hours.[3]

- After cooling, the product is obtained with a purity of 92%.[\[3\]](#)

Protocol 2: From 2-Chloro-5-(trifluoromethyl)pyridine

This synthesis involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

- Reactants: 363 g of 2-chloro-5-(trifluoromethyl)pyridine and 325 g of ferric chloride.[\[10\]](#)

- Procedure:

- Combine the 2-chloro-5-(trifluoromethyl)pyridine and ferric chloride.[\[10\]](#)
- Pass chlorine gas through the mixture while heating to 150-170 °C for 18 hours.[\[10\]](#)
- Add the reaction system to 1.5 L of hot water.[\[10\]](#)
- Separate the oil layer, dry it with anhydrous sodium sulfate, and rectify to obtain the final product.[\[10\]](#)

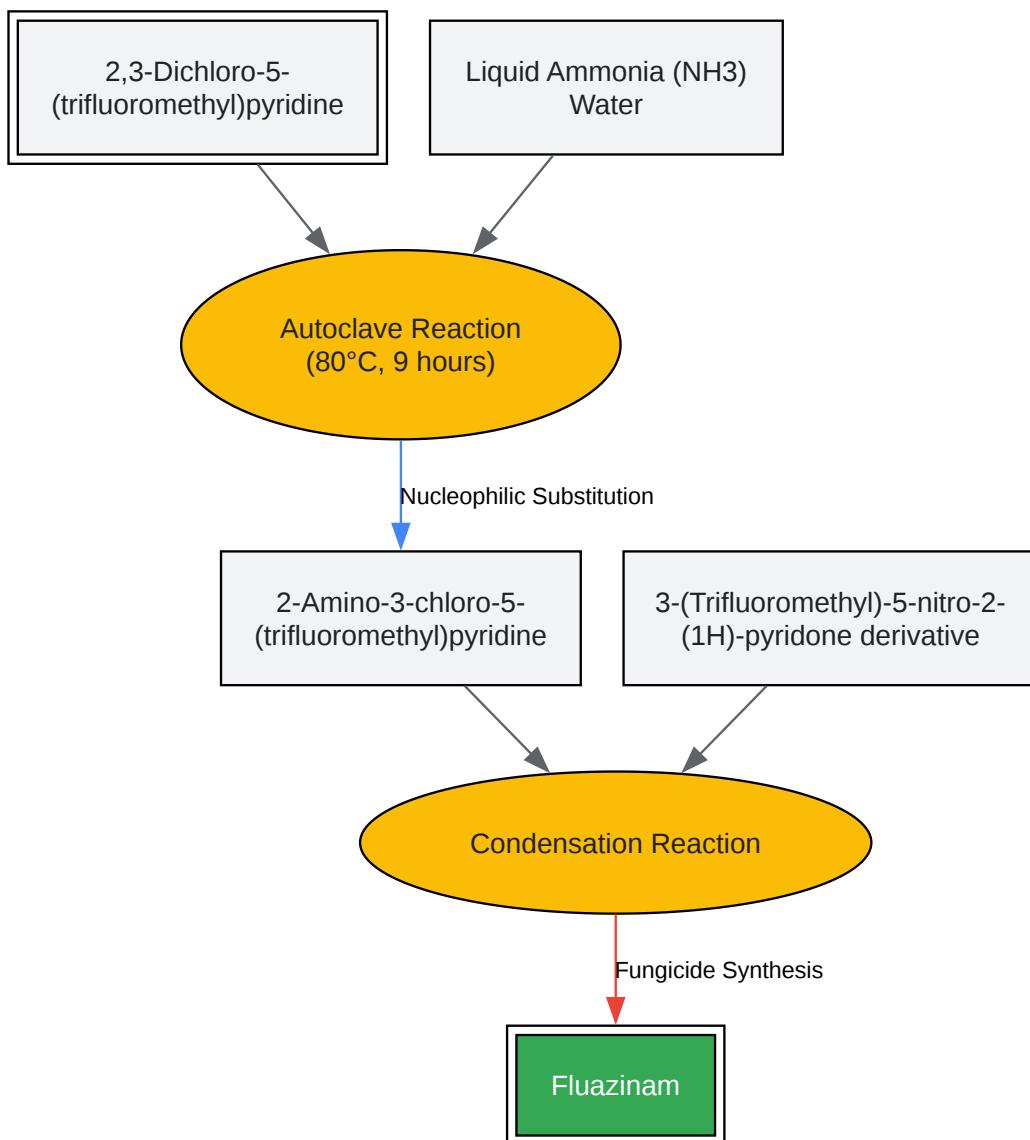
Protocol 3: From 3-Picoline

This route involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures.

- Starting Material: 3-Picoline.[\[5\]](#)
- Catalyst: Transition metal-based catalysts such as iron fluoride.[\[5\]](#)
- Conditions: High temperature (>300°C).[\[5\]](#)
- Procedure: The reaction proceeds in a fluidized-bed phase where fluorination occurs after the chlorination of the methyl group, followed by nuclear chlorination of the pyridine ring in the empty phase to yield the product.[\[5\]](#) The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[\[5\]](#)

Applications in Agrochemicals and Drug Development

2,3-Dichloro-5-(trifluoromethyl)pyridine is a cornerstone intermediate for a variety of commercial products, particularly in the agrochemical sector. Its derivatives exhibit potent biological activities.


Table 2: Major Applications and Downstream Products

Downstream Product	CAS Number	Application Area	Mechanism of Action
Fluazinam	79622-59-6	Fungicide	Interferes with the biochemistry of respiration. [9]
Chlorfluazuron	71422-67-8	Insecticide	Insect growth regulator; inhibits chitin synthesis in larval stages. [1] [4] [9]
Fluopicolide	239110-15-7	Fungicide	Intermediate in its synthesis. [11]
Flonicamid	158062-67-0	Insecticide (Aphicide)	Contains a 4-trifluoromethyl-pyridine structure derived from related intermediates. [9]

| 17 β -HSD1 Inhibitor | N/A | Drug Development | Used as a reactant in the synthesis of inhibitors for this enzyme.[\[3\]](#) |

Workflow: From Intermediate to Active Ingredient

The transformation of **2,3-dichloro-5-(trifluoromethyl)pyridine** into valuable agrochemicals highlights its industrial importance. The synthesis of the fungicide Fluazinam serves as a prime example of its utility.

[Click to download full resolution via product page](#)

Caption: Synthesis of Fluazinam from **2,3-dichloro-5-(trifluoromethyl)pyridine**.

Mechanism of Action of Derivatives

The biological activity of the final products derived from **2,3-dichloro-5-(trifluoromethyl)pyridine** is diverse.

- Insect Growth Regulation: Insecticides like Chlorfluazuron, a benzoylurea derivative, function by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[4] This action disrupts the molting process, primarily affecting insects in their larval stages.[1][9]

- **Fungicidal Activity:** Fluazinam acts as a potent fungicide by interfering with mitochondrial respiration in fungi.[9] The trifluoromethyl-substituted pyridine moiety has been shown to enhance fungicidal activity compared to other derivatives.[9]

Safety and Handling

2,3-Dichloro-5-(trifluoromethyl)pyridine is classified as harmful if swallowed or inhaled and can cause serious eye damage and allergic skin reactions.[6][7] It is also toxic to aquatic life with long-lasting effects.[6] Proper personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[7] It is a combustible liquid and should be stored in a cool, well-ventilated area.[4][7]

Conclusion

2,3-Dichloro-5-(trifluoromethyl)pyridine is a highly valuable and versatile chemical intermediate. Its synthesis has been optimized through various routes, enabling large-scale production for the agrochemical industry.[5] Its unique structure allows for the creation of potent active ingredients like Fluazinam and Chlorfluazuron, which play significant roles in modern crop protection.[1][9] Ongoing research continues to explore the utility of trifluoromethylpyridine derivatives in both agrochemical and pharmaceutical applications, suggesting that the importance of this compound will continue to grow.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7 [sigmaaldrich.com]
- 8. Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping [yzqyyykj.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. alfa-chemical.com [alfa-chemical.com]
- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,3-Dichloro-5-(trifluoromethyl)pyridine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150209#2-3-dichloro-5-trifluoromethyl-pyridine-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com